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Compound of Interest

Compound Name: 1-Phenyl-1-penten-3-one

Cat. No.: B1615098

A comprehensive analysis of 1-Phenyl-1-penten-3-one using Nuclear Magnetic Resonance
(NMR) and Mass Spectrometry (MS) confirms its molecular structure. This guide provides a
detailed comparison of the expected and observed spectral data, alongside experimental
protocols, offering researchers a benchmark for the validation of this a,3-unsaturated ketone.

Introduction

1-Phenyl-1-penten-3-one (also known as ethyl styryl ketone) is an organic compound with the
chemical formula C11H120 and a molecular weight of 160.21 g/mol .[1][2] As an a,[3-
unsaturated ketone, its structure features a phenyl group conjugated with an enone functional
group. The precise elucidation of this structure is critical for its application in various research
and development contexts. This guide details the validation of its structure through the
complementary techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass
Spectrometry (MS).

Structural Elucidation Workflow

The logical workflow for the structural validation of 1-Phenyl-1-penten-3-one involves a multi-
step process, from sample preparation to the final confirmation of the structure through the
integrated analysis of spectroscopic data.
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Caption: Logical workflow for the structural validation of 1-Phenyl-1-penten-3-one.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 1-Phenyl-1-penten-3-one is dissolved in a deuterated solvent, typically
chloroform-d (CDCIs), containing a small amount of tetramethylsilane (TMS) as an internal
standard.

e H NMR Spectroscopy: The proton NMR spectrum is acquired on a standard NMR
spectrometer (e.g., 400 MHz). Key acquisition parameters include a sufficient number of
scans to achieve a good signal-to-noise ratio, a spectral width covering the expected
chemical shift range (typically 0-10 ppm), and a relaxation delay that allows for full relaxation
of the protons between scans.

e 13C NMR Spectroscopy: The carbon-13 NMR spectrum is recorded on the same instrument,
typically with proton decoupling to simplify the spectrum to a series of singlets for each
unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used to encompass the
chemical shifts of all carbon nuclei, including the carbonyl carbon.

Mass Spectrometry (MS)

For mass spectral analysis, a dilute solution of the compound in a volatile solvent like methanol
or acetonitrile is prepared.
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» Electron lonization (EI-MS): The sample is introduced into the mass spectrometer, often via a

gas chromatograph (GC-MS) for separation from any impurities. In the ion source, the

molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

The resulting positively charged ions are then separated by their mass-to-charge ratio (m/z)

and detected.

Data Presentation and Comparison

The structural validation of 1-Phenyl-1-penten-3-one is achieved by comparing the

experimentally obtained spectral data with expected values based on its known structure.

'H NMR Spectral Data

The proton NMR spectrum provides information about the number of different types of protons

and their neighboring environments.

Expected Chemical

Proton Assignment

Expected Multiplicity = Expected Integration

Shift (ppm)
Phenyl (CeHs) 72-7.6 Multiplet 5H
Vinylic (C=CH-Ph) 7.0-75 Doublet 1H
Vinylic (CO-CH=) 6.5-7.0 Doublet 1H
Methylene (-CH2-CHs3) 2.6-2.9 Quartet 2H
Methyl (-CH2z-CHs) 1.0-1.3 Triplet 3H

Note: Specific chemical shifts and coupling constants can vary slightly depending on the

solvent and the spectrometer's magnetic field strength.

3C NMR Spectral Data

The 13C NMR spectrum reveals the number of unique carbon environments in the molecule.

© 2025 BenchChem. All rights reserved.

3/6 Tech Support


https://www.benchchem.com/product/b1615098?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1615098?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Carbon Assignment Expected Chemical Shift (ppm)
Carbonyl (C=0) 195 - 210

Vinylic (C=CH-Ph) 140 - 150

Phenyl (C-ipso) 130 - 140

Phenyl (C-ortho, C-meta, C-para) 125 -135

Vinylic (CO-CH=) 120 - 130

Methylene (-CH2-CH3) 30-40

Methyl (-CH2-CHs) 5-15

Mass Spectrometry (MS) Data

The mass spectrum provides the molecular weight of the compound and information about its
fragmentation pattern, which can be used to piece together the structure.

m/z Assignment Relative Intensity
160 [M]* (Molecular lon) Moderate

131 [M - C2Hs]* High

103 [CeHs-C=CH]* High

77 [CeHs]* Moderate

57 [C2HsCO]* High (Base Peak)
29 [C2H5]* Moderate

Data is based on the electron ionization mass spectrum available from the NIST WebBook.[3]
The fragmentation pattern is consistent with the structure of an ethyl styryl ketone. The base
peak at m/z 57 corresponds to the stable acylium ion formed by the loss of the styryl radical.
The peak at m/z 131 results from the loss of the ethyl group.

Comparison with Alternative Analytical Techniques
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While NMR and MS are powerful tools for structural elucidation, other techniques can provide
complementary information.

« Infrared (IR) Spectroscopy: This technique is particularly useful for identifying functional
groups. For 1-Phenyl-1-penten-3-one, a strong absorption band is expected in the region of
1650-1680 cm~1 corresponding to the C=0 stretch of the conjugated ketone. Another
characteristic absorption for the C=C double bond would appear around 1600-1625 cm~1.
The NIST WebBook shows an IR spectrum for this compound with a prominent peak in the
carbonyl region.[3]

» Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated system in 1-Phenyl-1-penten-3-
one (the phenyl group, the double bond, and the carbonyl group) is expected to give rise to
strong UV absorption. This can be used to confirm the presence of the conjugated Tt-system.

Conclusion

The combined application of *H NMR, 3C NMR, and Mass Spectrometry provides a robust and
definitive validation of the structure of 1-Phenyl-1-penten-3-one. The observed spectral data
from these techniques are in excellent agreement with the expected values for the proposed
structure. The detailed experimental protocols and tabulated data presented in this guide serve
as a valuable resource for researchers and scientists involved in the synthesis,
characterization, and application of this and similar a,3-unsaturated ketones.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1615098#validation-of-1-phenyl-1-penten-3-one-
structure-using-nmr-and-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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